molecular formula C9H19NO B1467601 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine CAS No. 1500446-88-7

2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine

Cat. No.: B1467601
CAS No.: 1500446-88-7
M. Wt: 157.25 g/mol
InChI Key: RDFVLCNOBZQYRK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine: is an organic compound with the molecular formula C9H19NO It is characterized by a cyclobutane ring substituted with a dimethyl group and an isopropoxy group, along with an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using appropriate alkylating agents.

    Attachment of the Isopropoxy Group: The isopropoxy group can be attached through etherification reactions, where an alcohol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclobutane ring or the amine group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, and bases are often employed in substitution reactions.

Major Products:

    Oxidation Products: Oxides, imines, or nitriles.

    Reduction Products: Amines or other reduced derivatives.

    Substitution Products: Various substituted cyclobutane derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: Used in studies to understand the behavior of cyclobutane derivatives in biological systems.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine involves interactions with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The cyclobutane ring provides a rigid structure that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2,2-Dimethylcyclobutanamine: Lacks the isopropoxy group, resulting in different chemical properties.

    3-(Propan-2-yloxy)cyclobutan-1-amine: Lacks the dimethyl group, affecting its reactivity and applications.

Uniqueness: 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine is unique due to the combination of the cyclobutane ring, dimethyl group, and isopropoxy group, which confer specific chemical and physical properties that are not present in similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-3-propan-2-yloxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-6(2)11-8-5-7(10)9(8,3)4/h6-8H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFVLCNOBZQYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(C1(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine
Reactant of Route 2
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2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine
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Reactant of Route 5
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Reactant of Route 6
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